Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through a Biginelli condensation, which is a multi-component reaction that forms the dihydropyrimidine ring system.
Biginelli Condensation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary based on the structure of the final bioactive compound derived from it.
Comparison with Similar Compounds
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives:
Ethyl 6-amino-2-(methylthio)-4-phenyl-1,2-dihydropyrimidine-5-carboxylate: Similar structure but with a phenyl group at the 4-position, which may alter its biological activity.
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-4,5-dicarboxylate: Contains an additional carboxylate group, which can affect its solubility and reactivity.
Properties
IUPAC Name |
ethyl 4-amino-2-methylsulfanyl-1,2-dihydropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4,8,10H,3H2,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWIOYIUFGTVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(N=C1N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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